Glycyrrhizol A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

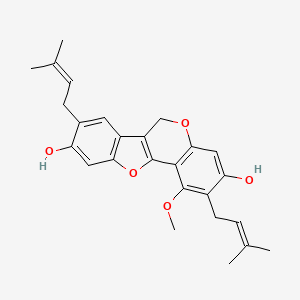

Glycyrrhizol A is a member of the class of coumestans that is 3,4-didehydroterocarpan substituted by hydroxy groups at positions 7 and 4', a methoxy group at position 5 and prenyl groups at positions 6 and 5'. Isolated from the roots of Glycyrrhiza uralensis, it exhibits antibacterial activity. It has a role as an antibacterial agent and a plant metabolite. It is a polyphenol, a member of coumestans and an aromatic ether.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Antibacterial Properties

Glycyrrhizol A exhibits significant antibacterial activity, particularly against Streptococcus mutans, a primary bacterium responsible for dental caries. Studies have demonstrated that formulations containing this compound can effectively reduce salivary counts of S. mutans in both in vitro and in vivo settings. For instance, an herbal lollipop containing this compound was developed and tested, showing promising results in reducing bacterial levels without adversely affecting the overall oral microbiome .

Broader Spectrum Against Oral Pathogens

In addition to its effects on S. mutans, this compound has shown inhibitory effects against other periodontal pathogens such as Porphyromonas gingivalis and Prevotella intermedia. Research conducted by a team at the University of Iowa indicated that solutions derived from sugar-free lollipops containing this compound inhibited these bacteria effectively, though they did not affect certain other periodontal pathogens .

Dental Health Applications

Innovative Delivery Systems

The development of lollipops infused with this compound represents a novel approach to dental health, targeting cariogenic bacteria while providing a palatable delivery method for patients, particularly children. These lollipops have been tested in clinical settings with positive outcomes regarding their efficacy in reducing dental caries risk .

Anti-inflammatory Effects

Potential for Anti-inflammatory Treatment

Research suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions associated with inflammation. In animal studies, extracts from licorice containing this compound showed promise in reducing inflammation-related cytokines during viral infections, indicating potential applications in managing inflammatory diseases .

Antiviral Properties

Efficacy Against Viruses

Licorice extracts, including those containing this compound, have been investigated for their antiviral properties. For example, studies have highlighted their effectiveness against rotavirus in animal models, showcasing the compound's potential as a natural antiviral agent . This opens avenues for further research into its applications in viral infections.

Cancer Research

Inhibition of Cancer Cell Migration

Recent studies have explored the role of this compound in cancer research, particularly its ability to inhibit the migration of cancer cells. Extracts from Glycyrrhiza uralensis have shown anti-carcinogenic properties in various cancer models, suggesting that this compound may contribute to these effects through mechanisms that involve apoptosis and cell cycle arrest .

Summary Table of Applications

Case Studies

- Herbal Lollipop Study : An investigation into the efficacy of a licorice extract-based lollipop showed significant reductions in S. mutans levels among children aged 3–6 years old, supporting its use as a preventive measure against dental caries .

- Rotavirus Treatment Study : In a study involving piglets infected with rotavirus, treatment with licorice extract demonstrated significant improvements in symptoms and reduced viral shedding, highlighting its potential as an antiviral treatment .

- Cancer Cell Migration Study : Research indicated that licorice extracts containing this compound inhibited the metastasis of mammary carcinoma cells in murine models, suggesting promising applications in cancer therapy .

Propiedades

Número CAS |

877373-00-7 |

|---|---|

Fórmula molecular |

C26H28O5 |

Peso molecular |

420.5 g/mol |

Nombre IUPAC |

1-methoxy-2,8-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |

InChI |

InChI=1S/C26H28O5/c1-14(2)6-8-16-10-18-19-13-30-23-12-21(28)17(9-7-15(3)4)25(29-5)24(23)26(19)31-22(18)11-20(16)27/h6-7,10-12,27-28H,8-9,13H2,1-5H3 |

Clave InChI |

CBPFOSMNDISZLV-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |

SMILES canónico |

CC(=CCC1=CC2=C(C=C1O)OC3=C2COC4=C3C(=C(C(=C4)O)CC=C(C)C)OC)C |

Key on ui other cas no. |

877373-00-7 |

Sinónimos |

glycyrrhizol A |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.